molecular formula C19H17FN4O3 B5136244 (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5136244
M. Wt: 368.4 g/mol
InChI Key: ADNQAQPQAQYZCU-UHFFFAOYSA-N
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Description

(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with a dimethylamino group and a fluorophenyl group, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino and fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the dimethylamino and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Dimethylformamide (DMF) as a solvent with strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Steviol glycoside: A compound with a similar structural complexity.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares similar functional groups and reactivity.

Uniqueness

What sets (5Z)-5-({[3-(dimethylamino)phenyl]amino}methylidene)-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

5-[[3-(dimethylamino)phenyl]iminomethyl]-1-(4-fluorophenyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-23(2)15-5-3-4-13(10-15)21-11-16-17(25)22-19(27)24(18(16)26)14-8-6-12(20)7-9-14/h3-11,26H,1-2H3,(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNQAQPQAQYZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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